3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is an organic compound with the molecular formula C22H20N2O6S2 and a molecular weight of 472.5 g/mol This compound features a complex structure that includes a thienylcarbonyl group, a morpholinosulfonyl group, and a benzoate moiety
Preparation Methods
The synthesis of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.
Chemical Reactions Analysis
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can be compared with other similar compounds, such as:
- 3-[(2-Thienylcarbonyl)amino]phenyl acetate
- 3-[(2-Thienylcarbonyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of thienylcarbonyl and morpholinosulfonyl groups, which confer distinct chemical and biological activities.
Properties
Molecular Formula |
C22H20N2O6S2 |
---|---|
Molecular Weight |
472.5g/mol |
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H20N2O6S2/c25-21(20-8-3-13-31-20)23-17-5-2-6-18(15-17)30-22(26)16-4-1-7-19(14-16)32(27,28)24-9-11-29-12-10-24/h1-8,13-15H,9-12H2,(H,23,25) |
InChI Key |
AXYZHJSKCYUZTC-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.